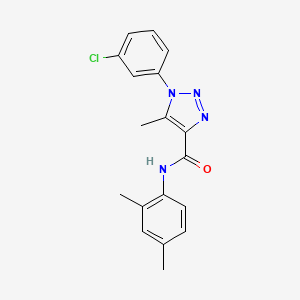
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, also known as CTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTM is a triazole-based compound that exhibits unique properties, which make it a valuable tool in studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its specificity for certain enzymes and biological processes. This makes it a valuable tool for studying these processes in vitro and in vivo. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its potential toxicity. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have cytotoxic effects on some cells, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide. One area of interest is in the development of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide analogs with improved properties, such as increased specificity or reduced toxicity. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may be useful in combination with other drugs for the treatment of cancer or other diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile with 2,4-dimethylphenylhydrazine to form 3-chloro-N-(2,4-dimethylphenyl)benzamide. This intermediate is then reacted with methyl isocyanate to yield 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide. The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is relatively straightforward and can be performed in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-7-8-16(12(2)9-11)20-18(24)17-13(3)23(22-21-17)15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMDHNWOZWHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

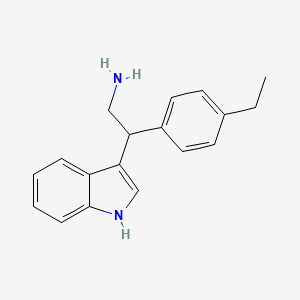
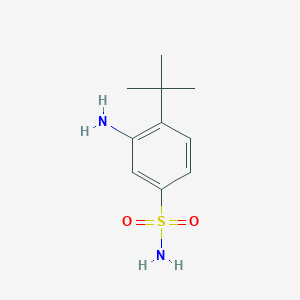
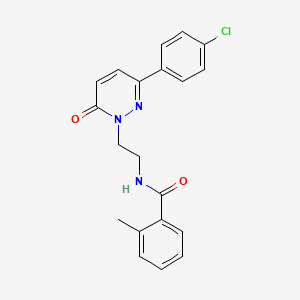
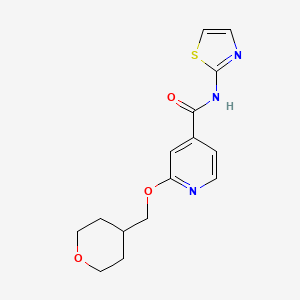
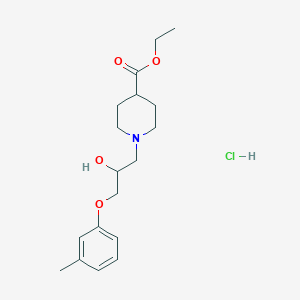
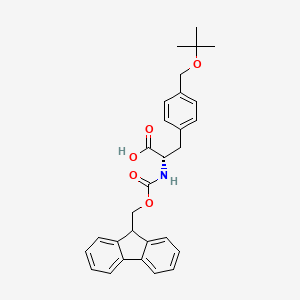
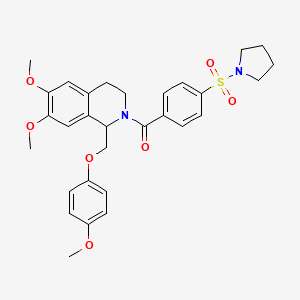
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
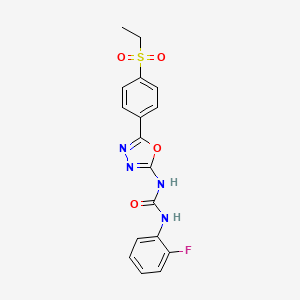
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)
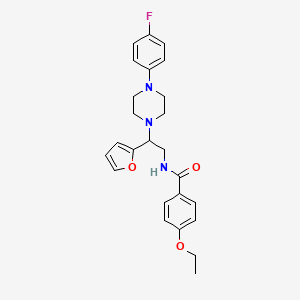
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2790943.png)
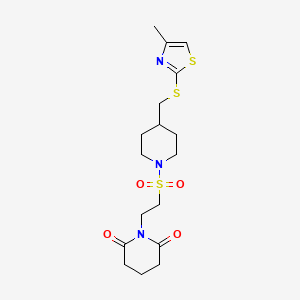
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)